Receptor Binding Signature Differentiates Asenapine from Olanzapine and Risperidone at Key Therapeutically Relevant Targets
In a direct head‑to‑head comparison using cloned human receptors under identical assay conditions, asenapine exhibited functional antagonist activity (pK_B) at 5‑HT₁A (7.4) and 5‑HT₆ (8.0) receptors where olanzapine (pK_B < 5 for 5‑HT₁A and α₂) and risperidone (pK_B < 5 for 5‑HT₆) were essentially inactive [1]. Additionally, asenapine was the only agent tested that displayed measurable affinity for histamine H₂ receptors (pK_i = 8.2) [1]. Asenapine’s rank‑order binding profile (pK_i: 5‑HT₂C 10.5 > 5‑HT₂A 10.2 > 5‑HT₂B 9.8 ≈ 5‑HT₇ 9.9 > 5‑HT₆ 9.6 > D₃ 9.4 > D₄ 9.0 ≈ D₁ 8.9 ≈ D₂ 8.9 ≈ α₁ 8.9 ≈ α₂A 8.9 ≈ α₂C 8.9 ≈ H₁ 9.0 > α₂B 9.5 > 5‑HT₁A 8.6 > 5‑HT₁B 8.4 > H₂ 8.2) differs markedly from both olanzapine and risperidone [1][2].
| Evidence Dimension | Functional antagonist potency (pK_B) at 5‑HT₁A, 5‑HT₆; binding affinity (pK_i) at H₂ |
|---|---|
| Target Compound Data | pK_B 5‑HT₁A = 7.4; pK_B 5‑HT₆ = 8.0; pK_i H₂ = 8.2 |
| Comparator Or Baseline | Olanzapine pK_B 5‑HT₁A < 5, α₂ < 5; Risperidone pK_B 5‑HT₆ < 5; Neither compound showed H₂ affinity (pK_i < 5) |
| Quantified Difference | ≥ 2.4 log units greater functional antagonism at 5‑HT₁A vs olanzapine; ≥ 3.0 log units greater at 5‑HT₆ vs risperidone; exclusive H₂ affinity |
| Conditions | Cloned human receptors; [³⁵S]GTPγS binding and cAMP inhibition functional assays; radioligand displacement binding |
Why This Matters
The distinct functional signature means asenapine engages 5‑HT₁A, 5‑HT₆, and H₂ targets at clinical exposure levels that are pharmacologically silent for olanzapine and risperidone, directly impacting interpretability of in vivo efficacy models and side‑effect liability profiling.
- [1] Shahid M, Walker GB, Zorn SH, Wong EHF. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature. J Psychopharmacol. 2009;23(1):65‑73. PMID: 18308814. View Source
- [2] Table 2. Relative receptor binding affinities of antipsychotic drugs expressed as D₂ Ki / receptor Ki (receptor Ki [nM] in brackets). Psychopharmacology (Berl). 2010; PMC3108712. View Source
